molecular formula C9H10N4O B1323032 1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 915924-45-7

1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No. B1323032
CAS RN: 915924-45-7
M. Wt: 190.2 g/mol
InChI Key: QGJJFECXVDIPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine”, there are related compounds that have been synthesized. For instance, the preparation of (S)-1-Pyridin-3-yl-ethylamine involves the reduction of benzyl oximes .

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of drugs with potential therapeutic effects. For instance, derivatives of 1,2,4-oxadiazole have been explored for their use in treating bacterial infections, cancer, and other diseases .

Agricultural Chemicals

In the agricultural sector, 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities. They have been synthesized and evaluated for their potential as chemical pesticides, showing moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity against pathogens like Rhizoctonia solani .

Antibacterial Agents

Some derivatives of 1,2,4-oxadiazole have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), which is responsible for bacterial leaf blight in rice—a disease that can significantly impact crop yield .

Cancer Research

The structural motif of 1,2,4-oxadiazole is being investigated for its anti-cancer properties. Research has indicated that certain derivatives can target specific subunits of the 26S proteasome, which is a promising approach in cancer therapy .

Synthetic Chemistry

The compound is used in synthetic chemistry for the construction of complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block for creating a wide range of heterocyclic compounds .

Biomedical Research

In biomedical research, the compound’s derivatives are being studied for their potential to mimic the structure and function of purine bases, which are fundamental components of DNA and RNA. This similarity could lead to applications in gene therapy and molecular diagnostics .

properties

IUPAC Name

1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-2-4-11-5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJJFECXVDIPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine

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